1-[(4-methylbenzyl)thio]-4-(3-methylbutyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
The compound 1-[(4-methylbenzyl)thio]-4-(3-methylbutyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a thieno-triazolopyrimidine derivative characterized by a fused bicyclic core structure. Key substituents include:
- A 3-methylbutyl chain at position 4, which may enhance membrane permeability and metabolic stability.
Properties
IUPAC Name |
8-(3-methylbutyl)-12-[(4-methylphenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS2/c1-13(2)8-10-23-18(25)17-16(9-11-26-17)24-19(23)21-22-20(24)27-12-15-6-4-14(3)5-7-15/h4-7,9,11,13H,8,10,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZRIWLADALZFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C3N2C4=C(C(=O)N3CCC(C)C)SC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound's structure is characterized by a thieno-triazolo-pyrimidinone framework, which is known to influence its biological activity. The presence of the thieno and triazole moieties is particularly significant due to their roles in various biological processes.
Structural Formula
Antitumor Activity
Research indicates that compounds with similar structures exhibit antitumor effects. For instance, studies on related thieno[2,3-e][1,2,4]triazolo derivatives have shown promising results against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Properties
The compound has demonstrated antimicrobial properties in preliminary studies. In vitro assays against bacterial strains suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria. This activity can be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
Enzyme Inhibition
Enzyme inhibition studies reveal that this compound may act as an inhibitor of certain enzymes involved in metabolic processes. For example, it has been noted to inhibit phosphodiesterases (PDEs), which are crucial in regulating intracellular signaling pathways.
Case Studies
- Antitumor Efficacy : A study evaluated the effect of similar thieno-triazolo compounds on human lung cancer cells (A549). Results showed a significant reduction in cell viability at concentrations above 10 µM.
- Antimicrobial Activity : In a comparative analysis with standard antibiotics, the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus of 32 µg/mL, indicating moderate antibacterial activity.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Induction of apoptosis | |
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | PDE inhibition |
The biological activities of 1-[(4-methylbenzyl)thio]-4-(3-methylbutyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one are hypothesized to involve:
- Interaction with DNA : Similar compounds have been shown to intercalate into DNA strands, potentially disrupting replication.
- Modulation of Signaling Pathways : By inhibiting PDEs, this compound may alter cyclic nucleotide levels, affecting various signaling pathways involved in cell growth and apoptosis.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions starting from simpler thieno[2,3-d]pyrimidine derivatives. The structural framework includes a thieno[2,3-e][1,2,4]triazolo moiety which is crucial for its biological activity. The presence of the thioether group (from the 4-methylbenzyl moiety) and the branched alkyl group (3-methylbutyl) contributes to the compound's lipophilicity and potential interaction with biological targets.
Anticancer Activity
Numerous studies have demonstrated that derivatives of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidines exhibit significant anticancer properties. For instance, compounds within this class have been screened against various cancer cell lines as part of the National Cancer Institute's (NCI) 60-cell line panel. The results indicated a strong correlation between structural modifications and cytotoxicity against specific cancer types .
Antimicrobial Properties
Research has shown that thieno[2,3-e][1,2,4]triazolo derivatives possess antimicrobial properties. Studies have reported that these compounds demonstrate activity against a range of bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. In experimental models, it has shown promise in reducing inflammation markers and alleviating symptoms associated with inflammatory diseases. This is particularly relevant for conditions such as arthritis and colitis .
Case Studies and Research Findings
- Anticancer Screening : In a study conducted by El-Gazzar et al., various thieno[2,3-d][1,2,4]triazolo derivatives were synthesized and tested for their anticancer efficacy. The results indicated that specific substitutions on the triazole ring significantly enhanced cytotoxic activity against breast cancer cells .
- Molecular Docking Studies : A recent investigation employed molecular docking to predict the interaction of this compound with key enzymes involved in cancer metabolism. The binding affinity was found to be comparable to established anticancer agents, suggesting potential as a lead compound for further development .
- Antimicrobial Evaluation : A comprehensive study assessed the antimicrobial activity of synthesized thieno derivatives against both Gram-positive and Gram-negative bacteria. Results showed effective inhibition of bacterial growth at low concentrations .
Summary of Applications
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The thieno-triazolopyrimidine scaffold is highly versatile, with substituents dictating pharmacological behavior. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Thieno-Triazolopyrimidine Derivatives
Key Observations
Substituent Influence on Activity :
- Aromatic groups (e.g., 4-methylphenyl in ) enhance π-π stacking interactions, improving binding to hydrophobic enzyme pockets.
- Thioether linkages (e.g., in and the target compound) may improve stability and redox-modulating properties.
- Alkyl chains (e.g., 3-methylbutyl, isopropyl) increase lipophilicity, aiding cellular uptake .
Pyrido-fused analogs () demonstrate anticancer activity, suggesting the thieno core in the target compound may share similar mechanisms .
Synthetic Strategies: Many analogs are synthesized via condensation reactions (e.g., enaminone with amines in ) or cyclization (e.g., hydrazone oxidative cyclization in ) .
Q & A
Q. What are the optimal synthetic routes for achieving high-purity 1-[(4-methylbenzyl)thio]-4-(3-methylbutyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the condensation of 5-amino[1,2,4]triazole derivatives with ethyl-2-chloro-3-oxobutanoate under reflux in xylene with p-TsOH·H₂O as a catalyst . Key steps include:
- Solvent Optimization : Use aprotic solvents (e.g., acetonitrile or DMF) to minimize side reactions during thioether bond formation .
- Catalyst Selection : Eco-friendly catalysts like cellulose sulfuric acid improve yield (up to 75%) in cyclization steps .
- Purification : Recrystallization from ethanol/dioxane mixtures or column chromatography (silica gel, hexane/EtOAc) ensures ≥95% purity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- 1H/13C NMR : Verify substituent positions (e.g., 4-methylbenzyl thioether protons at δ 2.35 ppm; triazolopyrimidine carbons at 150–160 ppm) .
- LC-MS : Confirm molecular weight (e.g., [M+H]+ peak at m/z ~467) and detect impurities .
- Elemental Analysis : Match calculated and observed C, H, N, S percentages (e.g., C: 61.1%, H: 5.4%) .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for thieno-triazolopyrimidine derivatives in anticancer applications?
- Methodological Answer :
- Core Modifications : Replacing the 3-methylbutyl group with isopropyl or pyrrolidinyl groups enhances cytotoxicity (IC₅₀ values: 1.2–3.8 µM vs. MCF-7 cells) .
- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) on the benzylthio moiety improve STAT3 inhibition (50% inhibition at 10 µM) .
- Experimental Design : Compare activity across analogs using standardized assays (e.g., MTT for viability; Western blot for STAT3 phosphorylation) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:
- Assay Standardization : Use identical cell lines (e.g., HepG2 vs. MCF-7) and positive controls (e.g., doxorubicin) .
- Batch Consistency : Validate purity (>95%) via HPLC before testing .
- Dose-Response Curves : Perform triplicate experiments with 8–10 concentration points to calculate accurate IC₅₀ values .
Q. What mechanistic studies are recommended to elucidate this compound’s mode of action?
- Methodological Answer :
- Enzyme Assays : Test inhibition of kinases (e.g., JAK2) or transcription factors (e.g., STAT3) using recombinant proteins .
- Molecular Docking : Model interactions with STAT3’s SH2 domain (PDB ID: 1BG1) to identify binding residues (e.g., Lys591, Ser611) .
- Gene Expression Profiling : RNA-seq analysis of treated cancer cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
Q. How can synthetic by-products be minimized during large-scale production?
- Methodological Answer :
- Reaction Monitoring : Use TLC (EtOAc/hexane, 1:1) to track intermediate formation and terminate reactions at ~90% completion .
- By-Product Identification : LC-MS/MS to detect dimerization or oxidation by-products (e.g., sulfoxide derivatives) .
- Process Optimization : Reduce reaction time (<12 hours) and employ inert atmospheres (N₂/Ar) to prevent thioether oxidation .
Q. What strategies improve solubility for in vivo studies?
- Methodological Answer :
- Co-Solvent Systems : Use PEG-400/water (70:30) or cyclodextrin complexes to achieve >1 mg/mL solubility .
- Salt Formation : React with HCl or citrate to form water-soluble salts (test stability via pH titration) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
